tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H24N2O2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound is used in medicinal chemistry for the development of new pharmaceuticals. It serves as a precursor for the synthesis of drugs that target specific biological pathways. Its derivatives have shown potential in treating various diseases, including neurological disorders and infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
- tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate
- tert-butyl 4-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate
- tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate
Uniqueness: tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable hydrochloride salts also enhances its utility in various applications .
Properties
CAS No. |
2171883-42-2 |
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Molecular Formula |
C13H25ClN2O2 |
Molecular Weight |
276.8 |
Purity |
95 |
Origin of Product |
United States |
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